
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one
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Overview
Description
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is an organic compound that features a fluorinated phenyl group attached to an isoindolinone core
Preparation Methods
The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .
Chemical Reactions Analysis
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
The molecular structure of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one features a fluorinated phenyl group attached to a dihydro-isoindole core. This structural configuration contributes to its unique reactivity and biological properties.
Antagonism of Metabotropic Glutamate Receptors
Research has indicated that compounds similar to this compound can act as antagonists for metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. For instance, selective antagonists have shown efficacy in reversing social interaction deficits in animal models, suggesting potential therapeutic applications for conditions such as schizophrenia and autism spectrum disorders .
Anti-Angiogenic Properties
A notable application of isoindole derivatives is their role in inhibiting angiogenesis. Studies have demonstrated that certain substituted isoindoles can effectively inhibit the growth of new blood vessels, making them candidates for treating cancer and other angiogenesis-mediated diseases . The specific mechanisms involve the modulation of signaling pathways associated with vascular endothelial growth factor (VEGF).
Neuroprotective Effects
Compounds within this class have been studied for their neuroprotective properties. For example, they may help mitigate neuronal damage in models of neurodegenerative diseases by modulating glutamate signaling pathways . The ability to cross the blood-brain barrier enhances their potential as therapeutic agents for central nervous system disorders.
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be compared with other similar compounds, such as 2-(4-Fluoro-phenyl)-ethylamine and other fluorinated phenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its isoindolinone core, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(4-Fluoro-phenyl)-ethylamine
- 4-Fluorophenylacetylene
- 4-(4-Chloro-phenyl)-1-{3-[2-(4-Fluoro-phenyl)-[1,3]dithiolan-2-yl]-propyl}-piperidin-4-ol
Biological Activity
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and applications in various fields, supported by case studies and research findings.
The compound features an isoindolinone core with a fluorinated phenyl group, which contributes to its unique chemical reactivity and biological interactions. Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, making it a versatile scaffold for drug development.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound has been shown to bind to certain receptors and enzymes, modulating their activity and leading to diverse biological effects.
Target Interactions
- Metabotropic Glutamate Receptors (mGluRs) : Research indicates that compounds structurally related to this compound can act as positive allosteric modulators of mGluR5, enhancing glutamate signaling pathways .
- HIV-1 Integrase Inhibition : Modifications of related compounds have demonstrated antiviral activity against HIV-1 by inhibiting integrase enzymes, suggesting that this compound may share similar properties .
Biological Activities
The biological activities of this compound include:
Antiviral Activity :
Studies have shown that derivatives of this compound exhibit significant antiviral properties against HIV-1, with some compounds achieving EC50 values below 5 µM and therapeutic indices greater than 100 .
Anti-Cancer Potential :
Research indicates that the compound may inhibit tumor cell attachment and migration. In vitro assays have demonstrated its capacity to suppress cellular motility through modulation of signaling pathways involved in cell adhesion .
Inhibition of Enzymatic Activity :
The compound has been evaluated for its ability to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression. Some derivatives showed IC50 values below 5 µM, highlighting their potential as cancer therapeutics .
Study on HIV Integrase Inhibition
In a study focused on the design of novel compounds for HIV treatment, derivatives resembling this compound were synthesized. These compounds demonstrated potent anti-HIV activity with low cytotoxicity. Notably, two derivatives exhibited EC50 values of less than 5 µM .
Investigation of Cellular Adhesion
Another study explored the effects of related compounds on cellular adhesion and migration. The results indicated that certain derivatives could significantly inhibit cell motility and attachment in vitro, suggesting a mechanism for potential anti-metastatic properties .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
Compound Name | Biological Activity | EC50 (µM) | Therapeutic Index |
---|---|---|---|
This compound | Anti-HIV | <5 | >100 |
Compound A (related structure) | Anti-cancer | <10 | - |
Compound B (related structure) | IDO1 inhibition | <5 | - |
Properties
Molecular Formula |
C14H10FNO |
---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI Key |
GEGZBSFUOBTQNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Origin of Product |
United States |
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